H-D-Ser(ac)-oh solubility in DMSO and aqueous buffers
H-D-Ser(ac)-oh solubility in DMSO and aqueous buffers
An In-Depth Technical Guide to the Solubility of H-D-Ser(ac)-OH in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-acetyl-D-serine (H-D-Ser(ac)-OH). Aimed at researchers and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for handling this acetylated amino acid. We will explore its solubility in dimethyl sulfoxide (DMSO), a common organic solvent, and in various aqueous buffer systems. This guide offers detailed experimental protocols, troubleshooting advice, and visual aids to facilitate the effective use of H-D-Ser(ac)-OH in a laboratory setting.
Introduction: Understanding the Molecule H-D-Ser(ac)-OH
N-α-acetyl-D-serine is a derivative of the D-amino acid serine, featuring an acetyl group on its alpha-amino group. This modification significantly alters the physicochemical properties of the parent amino acid, influencing its solubility, stability, and biological interactions.[1][2] The presence of the acetyl group removes the positive charge from the amino group at physiological pH, making the overall molecule acidic due to the carboxylic acid moiety. Understanding its solubility is critical for a wide range of applications, from in vitro assays to formulation development.
The solubility of a peptide or amino acid derivative is primarily dictated by its amino acid composition, sequence, and length.[3][4] For H-D-Ser(ac)-OH, key structural features influencing its solubility are:
-
The acetylated N-terminus: This removes the basic character of the amino group.
-
The C-terminal carboxylic acid: This provides an acidic character.
-
The polar hydroxyl group on the serine side chain: This can participate in hydrogen bonding.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[5][6][7] It is a common choice for creating high-concentration stock solutions of peptides and other organic molecules for laboratory use.[3][8]
Predicted Solubility Characteristics
Practical Considerations for DMSO Stock Solutions
When preparing a stock solution of H-D-Ser(ac)-OH in DMSO, it is crucial to use anhydrous DMSO to prevent the introduction of water, which can affect the stability and solubility of the compound. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 1%, to avoid solvent-induced toxicity.[3][10]
Solubility in Aqueous Buffers
The solubility of H-D-Ser(ac)-OH in aqueous buffers is highly dependent on the pH of the solution.[3][11] This is due to the ionization state of the carboxylic acid group.
The Influence of pH
The carboxylic acid group of H-D-Ser(ac)-OH has an estimated pKa value in the range of 3-4.
-
At pH values below its pKa: The carboxylic acid group will be protonated and uncharged, leading to lower aqueous solubility.
-
At pH values above its pKa: The carboxylic acid group will be deprotonated and negatively charged, significantly increasing its solubility in water due to favorable ion-dipole interactions.
Therefore, H-D-Ser(ac)-OH is considered an acidic molecule.[9] For acidic peptides and amino acid derivatives, dissolution in a slightly basic buffer (pH > 7) is recommended.[3][12]
Predicted Aqueous Solubility
While specific data for the D-isomer is not available, N-Acetyl-DL-serine (the racemic mixture) is reported to be soluble in water at 125 mg/mL, though requiring sonication.[13][14] This suggests that H-D-Ser(ac)-OH should also have good water solubility, particularly at neutral to basic pH.
Data Summary: Predicted Solubility of H-D-Ser(ac)-OH
| Solvent System | Predicted Solubility | Rationale & Remarks |
| DMSO | > 100 mg/mL | A powerful polar aprotic solvent, ideal for high-concentration stock solutions.[5][6][7] |
| Water (pH ~7) | High (similar to N-Acetyl-DL-serine at 125 mg/mL)[13][14] | The ionized carboxylate and polar hydroxyl group promote solubility. Sonication may be required to aid dissolution.[13] |
| Acidic Buffer (pH < 4) | Low to Moderate | The carboxylic acid is protonated, reducing polarity and aqueous solubility.[15] |
| Basic Buffer (pH > 8) | High | The carboxylic acid is deprotonated, increasing polarity and solubility.[3] |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for your specific application, it is recommended to perform a solubility test.
Materials
-
H-D-Ser(ac)-OH (lyophilized powder)
-
Anhydrous DMSO
-
Aqueous buffers of various pH values (e.g., pH 4, 7, and 9)
-
Vortex mixer
-
Sonication bath
-
Microcentrifuge
-
Analytical balance
-
Pipettes
Step-by-Step Methodology
-
Aliquot a small amount: Start with a small, accurately weighed amount of H-D-Ser(ac)-OH (e.g., 1 mg) for the initial test to avoid wasting the compound.[9][16]
-
Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 10 µL of DMSO or buffer) to the vial.
-
Facilitate Dissolution: Vortex the mixture thoroughly. If the compound does not dissolve, sonicate the vial for 5-10 minutes.[3][11]
-
Incremental Solvent Addition: If the compound is still not fully dissolved, add another small, precise volume of the solvent and repeat the vortexing and sonication steps.
-
Observation and Calculation: Continue adding solvent incrementally until the compound is completely dissolved. The solubility can then be calculated based on the total volume of solvent added.
-
Centrifugation: Before use, it is always good practice to centrifuge the solution to pellet any undissolved particulates.[3][10]
Experimental Workflow for Solubility Testing
Caption: A stepwise workflow for determining the solubility of H-D-Ser(ac)-OH.
Troubleshooting Common Solubility Issues
Even with a well-defined protocol, challenges in dissolving H-D-Ser(ac)-OH can arise.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The compound is less soluble in the final aqueous buffer than in the initial DMSO stock. | Slowly add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. This prevents localized high concentrations that can lead to precipitation. |
| Compound does not dissolve in water | The pH of the water may be too low for this acidic molecule. | Add a small amount of a basic solution, such as 0.1 M ammonium bicarbonate, to increase the pH and facilitate dissolution. |
| Solution appears cloudy or hazy | Fine, undissolved particles are suspended in the solution. | Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and carefully collect the supernatant. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common solubility problems.
Conclusion
The solubility of H-D-Ser(ac)-OH is governed by its acetylated N-terminus and acidic C-terminus. It exhibits excellent solubility in DMSO and good, pH-dependent solubility in aqueous buffers, with higher solubility at neutral to basic pH. For researchers and drug development professionals, understanding these properties and employing systematic dissolution protocols are essential for obtaining reliable and reproducible experimental results. When specific solubility data is unavailable, a preliminary solubility test is a crucial first step.
References
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Wu, J., et al. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols, 5(1), 102850. Retrieved from [Link]
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Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. Retrieved from [Link]
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- Lee, J., et al. (2021). Catalytic Serine Labeling in Nonaqueous, Acidic Media. Journal of the American Chemical Society, 143(4), 1883–1888.
- Numata, K., & Osaki, M. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au, 2(1), 37–45.
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